4-Ethyl-6-methyl-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-6-methyl-1,2,3-triazine is a heterocyclic compound belonging to the triazine family Triazines are six-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methyl-1,2,3-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazine with methyl isocyanate under reflux conditions can yield the desired triazine compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and scalability. Key factors in industrial synthesis include the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methyl-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the triazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with varied functional groups.
Scientific Research Applications
4-Ethyl-6-methyl-1,2,3-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-ethyl-6-methyl-1,2,3-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
1,2,3-Triazole: Another nitrogen-containing heterocycle with similar applications in drug development and materials science.
1,2,4-Triazine: Differing in the position of nitrogen atoms, this compound also exhibits significant biological activity.
1,3,5-Triazine: Known for its use in the synthesis of herbicides and resins.
Uniqueness: 4-Ethyl-6-methyl-1,2,3-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl and methyl groups influence its solubility, stability, and interaction with other molecules, making it a valuable compound for targeted applications .
Properties
CAS No. |
135634-96-7 |
---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
4-ethyl-6-methyltriazine |
InChI |
InChI=1S/C6H9N3/c1-3-6-4-5(2)7-9-8-6/h4H,3H2,1-2H3 |
InChI Key |
OJUBJEPTCLRFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.